1,2,3,4-Tetra-O-acetyl-L-fucopyranose
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Overview
Description
1,2,3,4-Tetra-O-acetyl-L-fucopyranose: is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the L-fucopyranose ring. It is commonly used in biochemical research and organic synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: L-fucose.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-L-fucopyranose is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It is used in the study of glycosylation processes and the role of fucose in biological systems.
Medicine: The compound is utilized in the development of glycomimetics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose primarily involves its role as a precursor or intermediate in biochemical reactions. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deacetylation, the free hydroxyl groups can participate in various biochemical processes, including glycosylation and enzymatic reactions .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-D-glucopyranose: Similar structure but derived from D-glucose.
1,2,3,4-Tetra-O-acetyl-D-galactopyranose: Derived from D-galactose.
1,2,3,4-Tetra-O-acetyl-D-mannopyranose: Derived from D-mannose.
Uniqueness: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is unique due to its derivation from L-fucose, a deoxy sugar, which imparts distinct structural and functional properties. Unlike its D-counterparts, L-fucose and its derivatives play specific roles in biological systems, particularly in cell signaling and immune responses .
Properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-DTYUZISYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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